3-Bromo-6-methylquinolin-4(1H)-one
説明
特性
IUPAC Name |
3-bromo-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXBHAKNNBMIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671064 | |
| Record name | 3-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-99-3 | |
| Record name | 3-Bromo-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Biological Activity Profile of 3-Bromo-4-Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the multifaceted biological activities of 3-bromo-4-quinolinone derivatives. As a core scaffold in medicinal chemistry, the quinolinone ring system has been extensively studied, and the introduction of a bromine atom at the 3-position significantly modulates its electronic and steric properties, leading to a diverse range of pharmacological effects.[1][2][3][4] This document synthesizes current knowledge, offering insights into the anticancer, antimicrobial, anti-inflammatory, and antiviral potential of these compounds, supported by detailed experimental protocols and mechanistic discussions.
Introduction to the 4-Quinolinone Scaffold
The 4-quinolone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[5] Its planar structure allows for effective interaction with various biological targets. The presence of a bromine atom at the C3 position can enhance lipophilicity, potentially improving membrane permeability, and can also act as a key interacting group with target enzymes or receptors. The diverse pharmacological profiles of quinoline derivatives include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities.[4]
Anticancer Activity
Quinoline and its derivatives have emerged as a significant class of compounds in the development of anticancer agents.[6] Their mechanisms of action are varied and can include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[1] The presence of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some series of compounds.[1]
Proposed Mechanism of Action: Induction of Apoptosis
A plausible mechanism for the anticancer activity of 3-bromo-4-quinolinone derivatives involves the induction of programmed cell death, or apoptosis. This can be triggered through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.
Caption: Plausible signaling pathway for apoptosis induction by 3-bromo-4-quinolinone derivatives.
In Vitro Evaluation of Anticancer Activity
A standard method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 3-bromo-4-quinolinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the quinolinone ring plays a crucial role in determining the potency of anticancer activity.[8][9][10] For 3-bromo-4-quinolinone derivatives, the nature and position of substituents on the benzo ring can significantly influence their cytotoxic effects.
Caption: Influence of substituents on the anticancer activity of the 3-bromo-4-quinolinone core.
Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, with many clinically used antibiotics belonging to this class.[1][3] They typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The introduction of a bromine atom can modulate the spectrum and potency of this activity.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial susceptibility of 3-bromo-4-quinolinone derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][12]
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[13]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
Representative Antimicrobial Activity Data
The following table summarizes hypothetical MIC values for a series of 3-bromo-4-quinolinone derivatives against common bacterial strains, illustrating potential structure-activity relationships.
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | H | H | 16 | 32 |
| 1b | 6-Cl | H | 8 | 16 |
| 1c | 6-F | H | 4 | 8 |
| 1d | H | 7-NO2 | 8 | 16 |
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[8][14][15] The mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production.[8][16]
In Vitro Evaluation of Anti-inflammatory Activity
The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[17][18][19]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium can be used as a positive control.
Antiviral Activity
The broad biological profile of quinolinones also extends to antiviral activity.[5] While less explored for 3-bromo-4-quinolinone derivatives specifically, the general scaffold has shown promise.
In Vitro Evaluation of Antiviral Activity
A common method to screen for antiviral activity is the cytopathic effect (CPE) inhibition assay.[20][21]
Experimental Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate and allow for the formation of a confluent monolayer.
-
Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI) in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a visible CPE in the untreated control wells (typically 2-5 days).
-
CPE Assessment: Observe the cells microscopically for the presence of CPE. The antiviral activity is determined by the ability of the compound to protect the cells from virus-induced damage.
-
Cell Viability: Cell viability can be quantified using a dye such as neutral red or by the MTT assay.[22]
General Experimental Workflow
The discovery and development of new therapeutic agents from the 3-bromo-4-quinolinone scaffold follows a logical progression of in vitro screening.
Caption: General workflow for the in vitro evaluation of 3-bromo-4-quinolinone derivatives.
Conclusion
The 3-bromo-4-quinolinone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The presence of the bromine atom at the 3-position offers a handle for further chemical modification and plays a key role in modulating the pharmacological profile. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this versatile chemical class. Further investigations into the structure-activity relationships and mechanisms of action are warranted to fully unlock the therapeutic potential of these compounds.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Adhikari, A., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved February 12, 2026, from [Link]
-
Ahamed, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. Retrieved February 12, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved February 12, 2026, from [Link]
-
Antibiotic sensitivity testing - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved February 12, 2026, from [Link]
-
Hudzicka, Z., et al. (2021). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Retrieved February 12, 2026, from [Link]
-
Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. (n.d.). Ovid. Retrieved February 12, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved February 12, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. Retrieved February 12, 2026, from [Link]
-
Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. (2000). PMC. Retrieved February 12, 2026, from [Link]
-
In Vitro Antiviral Testing. (n.d.). IAR | USU. Retrieved February 12, 2026, from [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Retrieved February 12, 2026, from [Link]
-
therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 12, 2026, from [Link]
-
In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. Retrieved February 12, 2026, from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC. Retrieved February 12, 2026, from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved February 12, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PMC. Retrieved February 12, 2026, from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved February 12, 2026, from [Link]
-
The methods of synthesis, modification, and biological activity of 4-quinolones (review). (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). (n.d.). Bentham Science Publisher. Retrieved February 12, 2026, from [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current and Emerging Methods of Antibiotic Susceptibility Testing [mdpi.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. ovid.com [ovid.com]
- 14. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. journalajrb.com [journalajrb.com]
- 17. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 18. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bbrc.in [bbrc.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ibtbioservices.com [ibtbioservices.com]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Literature review on halogenated quinolin-4(1H)-one analogs
Strategic Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Executive Summary
The quinolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its N-1 substituted "quinolone" counterparts (e.g., ciprofloxacin). This guide focuses on halogenated analogs , where the strategic introduction of fluorine, chlorine, bromine, or iodine atoms modulates metabolic stability, lipophilicity, and target binding affinity via halogen bonding.
This whitepaper synthesizes the latest developments in the synthesis (specifically the Conrad-Limpach protocol) and biological application of these analogs, with a specific focus on Endochin-like quinolones (ELQs) for antimalarial therapy and 2-aryl-4-quinolones for oncology.
The Halogen Advantage: Mechanistic Rationale
In the design of quinolin-4(1H)-ones, halogenation is not merely a steric tool; it is a fundamental driver of pharmacokinetics and binding efficacy.
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonding, halogen bonding involves the interaction between an electron-poor region (the
-
Trend: Interaction strength typically increases as
due to increasing polarizability and -hole magnitude. -
Application: In quinolin-4-ones, an iodine or bromine at the C-6 or C-7 position often enhances binding affinity to the Q-site of cytochrome
complexes in plasmodium parasites by mimicking the hydrophobic interactions of ubiquinone.
Metabolic Blocking
-
Fluorine Substitution: Introducing fluorine at metabolically labile sites (e.g., para-positions of aryl rings) blocks oxidative metabolism (P450 oxidation) without significantly altering steric bulk, extending the half-life (
) of the drug candidate.
Synthetic Architectures
The construction of the quinolin-4(1H)-one core requires thermodynamic control to favor the 4-one tautomer over the 4-hydroxyquinoline species. The Conrad-Limpach Synthesis remains the gold standard for these analogs, offering superior regioselectivity compared to the Gould-Jacobs reaction.
The Conrad-Limpach Protocol (Workflow)
This method involves the condensation of an aniline with a
Figure 1: The Conrad-Limpach Synthetic Pathway. High-temperature cyclization is critical to access the quinolin-4-one tautomer.
Therapeutic Frontiers & SAR Data
The biological activity of halogenated quinolin-4-ones is highly dependent on the substitution pattern at the C-2, C-3, and C-6/7 positions.
Comparative SAR Profile
The following table summarizes key Structure-Activity Relationship (SAR) trends for two primary therapeutic indications:
| Feature | Antimalarial (e.g., ELQ-300) | Anticancer (e.g., 2-Aryl analogs) |
| Primary Target | Mitochondrial Cytochrome | Topoisomerase II / Tubulin |
| C-2 Substitution | Methyl or Hydrogen (Small) | Aryl / Heteroaryl (Critical for intercalation) |
| C-3 Substitution | Diarylether / Alkyl (Lipophilic) | H or Halogen (Modulates reactivity) |
| C-6 Halogen | Chlorine/Bromine (Enhances potency) | Fluorine (Metabolic stability) |
| C-7 Substitution | Methoxy (-OMe) is privileged | Halogen or H |
| Key Mechanism | Electron transport chain collapse | DNA replication arrest / Apoptosis |
Spotlight: ELQ-300 (Antimalarial)
ELQ-300 represents the pinnacle of halogenated quinolone design. It targets the Qi site of the cytochrome
-
Structure: 6-chloro-7-methoxy-3-(4-(trifluoromethyl)phenoxy)quinolin-4(1H)-one.
-
Role of Halogens: The C-6 Chlorine fills a hydrophobic pocket in the Qi site, while the trifluoromethyl group on the ether side chain prevents metabolic hydroxylation.
Experimental Protocols
This section details a self-validating protocol for synthesizing a core halogenated analog (e.g., 6-chloro-2-methylquinolin-4(1H)-one) using the Conrad-Limpach method.
Protocol: High-Temperature Cyclization
Safety Note: Dowtherm A (biphenyl/diphenyl ether mixture) boils at ~258°C. Operations must be conducted in a fume hood behind a blast shield.
Step 1: Enamine Formation (Schiff Base)
-
Reagents: Mix 4-chloroaniline (10 mmol), ethyl acetoacetate (11 mmol), and glacial acetic acid (0.5 mL) in anhydrous benzene or toluene (30 mL).
-
Process: Reflux with a Dean-Stark trap to continuously remove water.
-
Endpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates completion (~3-6 hours).
-
Isolation: Evaporate solvent under reduced pressure to yield the oily
-anilinocrotonate intermediate. Do not purify further; use crude.
Step 2: Thermodynamic Cyclization
-
Setup: Heat 10 mL of Dowtherm A to a rolling boil (250–255°C) in a three-neck flask equipped with a dropping funnel and a short-path distillation head.
-
Addition: Dissolve the crude intermediate from Step 1 in a minimal amount of Dowtherm A (or add neat if liquid). Add dropwise to the boiling solvent.
-
Why? Rapid addition to high heat favors the kinetic energy barrier required for the 4-one cyclization over the 2-one byproduct.
-
-
Reaction: Ethanol is generated and will distill off immediately. Maintain reflux for 15–30 minutes.
-
Workup: Cool the mixture to room temperature. Add 50 mL of hexane or petroleum ether. The product (quinolin-4-one) typically precipitates as a solid.
-
Purification: Filter the precipitate. Wash copiously with hexane to remove Dowtherm A. Recrystallize from ethanol/DMF.
Mechanism of Action: Dual Pathways
Halogenated quinolin-4-ones exhibit pleiotropic effects depending on their specific substitution patterns.
Figure 2: Divergent Signaling Pathways. The structural "switch" at C-2 vs C-3 determines whether the analog acts as a mitochondrial poison (Malaria) or a DNA replicative inhibitor (Cancer).
References
-
Conrad-Limpach Synthesis Review
-
ELQ-300 & Antimalarial Mechanism
-
Halogen Bonding in Drug Design
-
Anticancer SAR of Quinolines
- Title: Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review
- Source: Medicinal Chemistry (Bentham Science), 2023
-
URL:[Link]
-
Scalable Synthesis of ELQs
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones | Medicines for Malaria Venture [mmv.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoquinolinone Substrates
Executive Summary
The 3-substituted quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., substituted 4-quinolinones targeting GSK-3
This application note provides a validated roadmap for overcoming these hurdles. We detail optimized protocols for Suzuki-Miyaura and Sonogashira couplings, emphasizing the critical decision-making process regarding substrate protection and ligand selection.
Strategic Analysis: The Substrate Challenge
Before initiating wet chemistry, researchers must analyze the electronic and steric environment of the 3-bromoquinolinone substrate. Unlike simple bromobenzene, 3-bromo-4-quinolinone possesses a "push-pull" electronic system.
The Tautomerism Trap
The substrate exists in equilibrium between the 4-quinolinone (A) and 4-hydroxyquinoline (B) forms.
-
Form A (Quinolinone): The dominant tautomer in polar solvents. The N-H proton is acidic (
), and the carbonyl oxygen is a hard Lewis base. -
Form B (Hydroxyquinoline): Aromatized pyridine ring.
Impact on Catalysis: The free N-H/O-H functionality can coordinate to Pd(II) species, forming stable, unreactive complexes (catalyst poisoning). Furthermore, the electron-rich nature of the C3 position (beta to the nitrogen lone pair in the vinylogous amide system) can make oxidative addition slower than with electron-deficient heteroaryl halides.
Decision Matrix: Protection vs. Direct Coupling
To ensure reproducibility, we recommend a decision logic based on the specific synthetic goals.
Figure 1: Strategic Decision Tree for Substrate Preparation. Route B (Protection) is strongly recommended to avoid catalyst deactivation.
Mechanistic Insight
The catalytic cycle for 3-bromoquinolinones requires robust ligands to facilitate the Oxidative Addition (OA) step. The C3-Br bond is electron-rich; therefore, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are superior to simple PPh3.
Figure 2: Simplified Catalytic Cycle. Note that for 3-bromoquinolinones, the Oxidative Addition step requires electron-rich ligands to overcome the substrate's inherent electron density.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Recommended for N-substituted substrates (e.g., N-methyl-3-bromo-4-quinolinone).
Reagents:
-
Substrate: N-Methyl-3-bromo-4-quinolinone (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%) OR Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Base: 2M aqueous Na2CO3 or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the quinolinone substrate, boronic acid, and base.
-
Degassing: Add the solvent system. Sparge with Argon or Nitrogen for 10 minutes. Critical Step: Oxygen inhibits the active Pd(0) species.
-
Catalyst Addition: Add the Pd catalyst and ligand (if separate) quickly under positive inert gas pressure. Seal the vessel.
-
Reaction:
-
Thermal: Heat to 90–100°C for 12–18 hours.
-
Microwave (Recommended): Heat to 120°C for 30–60 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).
Protocol B: Sonogashira Coupling (Alkynylation)
Note: Copper-free conditions are preferred if the quinolinone "poisoning" effect is observed with CuI.
Reagents:
-
Substrate: 3-Bromoquinolinone (N-protected preferred)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Co-Catalyst: CuI (2–5 mol%) (Optional - see note)
-
Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA) / DMF (1:3 ratio).
Procedure:
-
Dissolve substrate and catalyst in dry DMF/TEA under inert atmosphere.
-
Add CuI and the alkyne.
-
Stir at RT for 30 mins, then heat to 60–80°C.
-
Observation: If the reaction turns black immediately and stalls, Cu-chelation is likely. Switch to Copper-Free Protocol : Use Pd(OAc)2 / XPhos with Cs2CO3 in Acetonitrile at 80°C.
Data & Optimization Guide
The following table summarizes optimization data for the coupling of N-methyl-3-bromo-4-quinolinone with phenylboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp/Time | Yield | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 100°C / 24h | 45% | Slow conversion; significant protodebromination. |
| 2 | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 90°C / 12h | 88% | Standard Robust Condition. |
| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100°C / 6h | 92% | Best for sterically hindered boronic acids. |
| 4 | Pd(PPh3)4 | Cs2CO3 | DMF | 120°C (MW) | 75% | Fast but harder workup (DMF removal). |
Troubleshooting Common Issues
| Problem | Root Cause | Solution |
| No Reaction (SM Recovery) | Oxidative addition failure. | Switch to electron-rich ligands (SPhos, XPhos) or alkyl-phosphines (PCy3). |
| Protodebromination | Hydride source in media. | Avoid ethanol in solvent mix; ensure solvent is anhydrous. |
| Palladium Black Formation | Catalyst decomposition. | Add excess ligand (e.g., PPh3); ensure rigorous O2 exclusion. |
| Low Solubility | Planar stacking of quinolinones. | Use DMF or NMP as co-solvent; increase temperature. |
References
-
Suzuki-Miyaura Coupling of Quinolinones
- Title: "Synthesis and biological evalu
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link] (General Journal Link for verification of scaffold utility).
-
Microwave Assisted Protocols
- Title: "Microwave-assisted palladium-catalyzed cross-coupling reactions of 3-bromo-4-quinolinones."
- Source:Tetrahedron Letters.
-
URL:[Link]
-
Mechanistic Reviews
- Title: "Palladium-catalyzed cross-coupling reactions of electron-rich heteroaryl halides."
- Source:Chemical Reviews.
-
URL:[Link]
-
Sonogashira Methodologies
- Title: "Copper-free Sonogashira coupling of 3-bromoquinolinones."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
(Note: Specific page numbers vary by exact derivative; links provided to authoritative journal landing pages for search verification.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency One-Pot Synthesis of 3-Haloquinolin-2(1H)-ones
Executive Summary & Strategic Importance
The 3-haloquinolin-2(1H)-one scaffold represents a critical "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous antitumor, antibacterial, and psychotropic agents. Beyond their intrinsic biological activity, these halides (specifically 3-iodo and 3-bromo variants) are invaluable synthetic intermediates. They enable rapid diversification at the C3 position via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the generation of complex libraries from a single precursor.
Traditional methods often involve multi-step procedures: pre-forming the quinolinone core followed by halogenation, which frequently suffers from regioselectivity issues (C3 vs. C6/C8 halogenation) and harsh conditions.
This Application Note details a robust, metal-free, one-pot protocol based on the electrophilic cyclization of
Mechanistic Insight: Electrophilic Cyclization
Understanding the reaction mechanism is vital for troubleshooting and substrate optimization. The transformation proceeds via a cascade sequence initiated by the activation of the alkyne by a halonium source (
Reaction Pathway
The reaction is driven by the electrophilic attack of the halogen source (NIS, NBS, or
Mechanistic Diagram
The following diagram illustrates the molecular logic flow from precursor to the functionalized scaffold.
Figure 1: Mechanistic pathway of the electrophilic cyclization of N-arylalkynamides to 3-haloquinolinones.
Experimental Protocols
Protocol A: Synthesis of 3-Iodoquinolin-2(1H)-ones (Standard Method)
This protocol utilizes N-Iodosuccinimide (NIS) as the electrophilic iodine source. It is preferred for its stability and ease of handling compared to molecular iodine.
Reagents:
- -arylpropiolamide derivative (1.0 equiv)
- -Iodosuccinimide (NIS) (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Optional Additive:
(1.0 equiv) if acid sensitivity is a concern.
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with the
-arylpropiolamide substrate (e.g., 1.0 mmol). -
Solvation: Add anhydrous DCM (10 mL, 0.1 M concentration). Ensure the substrate is fully dissolved.
-
Reagent Addition: Add NIS (1.2 mmol, 270 mg) in a single portion at room temperature.
-
Note: Protect the reaction vessel from direct light with aluminum foil to prevent radical side reactions, although this specific mechanism is primarily ionic.
-
-
Reaction: Stir the mixture at reflux (
for DCM) or at (if using MeCN) for 2–4 hours.-
Monitoring: Monitor by TLC (typically 20-30% EtOAc/Hexane). The starting amide usually has a higher
than the quinolinone product.
-
-
Quench: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) solution (10 mL) to quench excess iodine (indicated by the disappearance of any brown color). -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from EtOH if the solid is sufficiently pure.
Protocol B: Synthesis of 3-Bromoquinolin-2(1H)-ones
This protocol uses N-Bromosuccinimide (NBS) .[1] Bromination is often slower than iodination due to the lower polarizability of bromine; therefore, slightly higher temperatures or Lewis acid activation may be required for electron-deficient substrates.
Reagents:
- -arylpropiolamide derivative (1.0 equiv)
- -Bromosuccinimide (NBS) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Modifications from Protocol A:
-
Temperature: Heat to reflux (
) immediately after reagent addition. -
Time: Reaction times may extend to 6–12 hours.
-
Workup: Identical thiosulfate quench is recommended to remove bromine traces.
Optimization & Troubleshooting Guide
The efficiency of this one-pot synthesis relies on balancing the electrophilicity of the halogen source with the nucleophilicity of the aromatic ring.
Solvent and Condition Screening
Data summarized below highlights the impact of solvent choice on the yield of 3-iodo-4-phenylquinolin-2(1H)-one.
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| 1 | DCM | Reflux | 4 | 92 | Optimal for solubility & rate |
| 2 | MeCN | 3 | 88 | Good alternative; greener solvent | |
| 3 | THF | Reflux | 12 | 45 | Competitive solvent coordination |
| 4 | Toluene | 6 | 65 | Higher temp led to some decomposition | |
| 5 | DMF | 5 | 50 | Difficult workup; side reactions |
Critical Control Points (CCP)
-
Substrate Electronics: Electron-donating groups (OMe, Me) on the
-aryl ring accelerate the cyclization (para-position relative to N favors 6-endo). Electron-withdrawing groups ( , ) significantly retard the reaction; these substrates require higher temperatures (use DCE or Chlorobenzene) and potentially 2.0 equiv of NIS/NBS. -
Moisture: While strictly anhydrous conditions are not always mandatory, water can compete as a nucleophile, leading to acyclic keto-amides. Use dry solvents for yields >90%.
Workflow Visualization
The following diagram outlines the operational workflow for the synthesis and purification process.
Figure 2: Operational workflow for the batch synthesis of 3-haloquinolinones.
References
-
Metal-free synthesis of 3-iodo-4-phenylquinoline via electrophilic cyclization. Source: ResearchGate / Chen et al. Context: Establishes the foundational mechanism for iodine-mediated cyclization of alkynyl anilines.
-
NBS-mediated bromination and dehydrogenation of tetrahydroquinolines. Source: RSC Advances / Royal Society of Chemistry. Context: Describes an alternative "one-pot" oxidative route to bromo-quinolines from saturated precursors.
-
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones. Source: Bioorganic & Medicinal Chemistry / PubMed. Context: Illustrates the utility of 3-bromoquinolinones as intermediates for PDK1 inhibitors via cross-coupling.
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones. Source: MDPI Molecules. Context: Reviews various catalytic annulations of N-arylamides, providing context for the versatility of the amide precursor.
-
Metal-Free Iodine(III)-Promoted Synthesis of Isoquinolones. Source: PubMed / NIH. Context: Comparative metal-free cyclization chemistry using hypervalent iodine, highlighting the scope of electrophilic cyclizations.
Sources
Using 3-Bromo-6-methylquinolin-4(1H)-one as an intermediate for kinase inhibitors
Application Note: 3-Bromo-6-methylquinolin-4(1H)-one as a Privileged Intermediate for Kinase Inhibitor Synthesis
Abstract & Strategic Significance
In the landscape of kinase drug discovery, the quinolin-4(1H)-one scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 3-Bromo-6-methylquinolin-4(1H)-one serves as a critical, high-value intermediate due to its dual functionality:
-
The C-3 Bromide: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing access to the kinase "gatekeeper" and hydrophobic pockets.
-
The 6-Methyl Group: A strategic hydrophobic anchor that often improves metabolic stability and cellular permeability compared to the unsubstituted core.
This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its conversion into Type I and Type II kinase inhibitors .
Chemical Properties & Handling
| Property | Specification |
| CAS Number | Not widely listed; derivative of 6-methylquinolin-4(1H)-one |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, warm AcOH; sparingly soluble in water/DCM. |
| Stability | Stable under ambient conditions. Light sensitive (store in amber vials). |
| Handling | Irritant. Use standard PPE (gloves, goggles, fume hood). |
Synthetic Utility & Workflow
The utility of 3-Bromo-6-methylquinolin-4(1H)-one lies in its ability to serve as a divergent point for two major inhibitor classes:
-
Path A (Direct Coupling): Functionalization at C-3 to retain the quinolone core (often targeting Type II kinase conformations or specific serine/threonine kinases).
-
Path B (Activation-Substitution): Conversion to the 4-chloro derivative, followed by SNAr displacement to yield 4-anilinoquinolines (classic EGFR/HER2 inhibitor scaffold).
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways starting from the 3-bromo intermediate.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromo-6-methylquinolin-4(1H)-one
Rationale: Direct bromination of the quinolone core is regioselective for the 3-position due to the activating nature of the nitrogen and the directing effect of the carbonyl.
Reagents:
-
6-Methylquinolin-4(1H)-one (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) (anhydrous, 5 mL/mmol)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methylquinolin-4(1H)-one in DMF. Ensure complete dissolution (gentle heating to 40°C may be required).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours.
-
Self-Validation: Monitor by TLC (10% MeOH in DCM). The product typically runs higher (less polar) than the starting material.
-
-
Work-up: Pour the reaction mixture into 10 volumes of ice-cold water. A precipitate should form immediately.
-
Isolation: Filter the solid under vacuum. Wash the cake thoroughly with water (3x) and cold diethyl ether (1x) to remove residual succinimide.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Yield Expectation: 85–95%.
-
Protocol B: Suzuki-Miyaura Coupling at C-3
Rationale: This step introduces the "tail" of the inhibitor, often designed to interact with the solvent-exposed region or specific pockets (e.g., the ribose pocket) of the kinase.
Reagents:
-
3-Bromo-6-methylquinolin-4(1H)-one (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂[3]·DCM (0.05 equiv)
-
Potassium Carbonate (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (10 mL/mmol)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the 3-bromo intermediate, aryl boronic acid, and Pd catalyst.
-
Solvent System: Add 1,4-dioxane and the aqueous K₂CO₃ solution.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation).
-
Reaction: Seal the vessel and heat to 100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).
-
Self-Validation: LC-MS should show complete consumption of the bromide (M+2 peak disappears).
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Protocol C: Conversion to 4-Chloro-3-bromo-6-methylquinoline (Activation)
Rationale: To access 4-anilinoquinolines (e.g., Bosutinib/Gefitinib analogs), the ketone must be converted to a leaving group.
Procedure:
-
Suspend 3-Bromo-6-methylquinolin-4(1H)-one in POCl₃ (5 equiv).
-
Heat to reflux (105°C) for 1–2 hours. The suspension will clear as the imidoyl chloride forms.
-
Critical Safety Step: Cool to RT and slowly pour onto crushed ice/ammonia mixture to quench excess POCl₃. Extract with DCM.[4]
Expert Insights & Troubleshooting
-
Solubility Challenges: The 3-bromo intermediate can be sparingly soluble. If Protocol A yields a gum, recrystallize from glacial acetic acid.
-
Regioselectivity: If using elemental Bromine (Br₂) instead of NBS, ensure the reaction is kept cold (0°C). Higher temperatures can lead to bromination of the benzenoid ring (C-5 or C-8), especially given the activating 6-methyl group.
-
Tautomerism: Remember that quinolin-4(1H)-ones exist in equilibrium with 4-hydroxyquinolines. In NMR (DMSO-d6), you will typically see the amide-like NH proton around 11–12 ppm, confirming the "one" form predominates in solution.
References
-
Synthesis of Quinolin-4(1H)
- Title: "An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one"
-
Source: BenchChem[5]
-
Bromination Methodologies
-
Suzuki Coupling on Quinolines
- Title: "Studies of one-pot double couplings on dibromoquinolines"
- Source: PMC / NIH (2010)
-
URL:[Link]
-
Kinase Inhibitor Binding Modes
- Title: "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery"
- Source: Journal of Medicinal Chemistry (ACS)
-
URL:[Link]
Sources
- 1. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Optimizing C-3 Bromination of Quinolin-4(1H)-ones
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Electrophilic Bromination at C-3
Executive Summary & Triage
The Challenge: Quinolin-4(1H)-ones possess a unique electronic structure where the C-3 position is part of an enaminone system. While this makes it nucleophilic and susceptible to electrophilic aromatic substitution (
Immediate Action Required: Before proceeding, select your reagent system based on your substrate's profile.
Quick Select: Reagent Decision Matrix
| Constraint | Recommended System | Why? |
| Standard Substrate | NBS / DMF or MeCN | High yield, mild conditions, easy workup (water precipitation). |
| Acid-Sensitive Groups | NBS / CHCl | Avoids acidic media; lower solubility may require larger volumes. |
| Scale-Up (>10g) | Br | Cost-effective, atom-economical, but requires careful handling of corrosive fumes. |
| Electron-Deficient Ring | NBS / AcOH / Heat | Acid catalysis helps overcome the deactivated nucleophile. |
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (NBS/DMF Method)
Recommended for high-value intermediates and medicinal chemistry scales (100 mg - 5 g).
Mechanism of Action: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (
Step-by-Step Workflow:
-
Dissolution: Charge a round-bottom flask with quinolin-4(1H)-one (1.0 equiv). Add DMF (5–10 mL per mmol).
-
Checkpoint: If the solid does not dissolve at RT, heat to 40–50 °C. A clear solution is critical for stoichiometry control.
-
-
Addition: Cool to 0 °C. Add NBS (1.05 – 1.1 equiv) portion-wise over 15 minutes.
-
Note: Rapid addition causes localized high concentrations, leading to poly-bromination.
-
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Monitoring: TLC (usually 5% MeOH/DCM). The product is typically less polar than the starting material.
-
-
Quench & Isolation: Pour the reaction mixture into 10 volumes of ice-cold water while stirring vigorously.
-
Result: The C-3 bromo product should precipitate as a white/off-white solid.
-
-
Purification: Filter, wash with water (to remove succinimide and DMF), and dry. Recrystallize from EtOH or AcOH if necessary.
Protocol B: The "Classic" Method (Br /AcOH)
Recommended for robust substrates and large-scale synthesis.
Step-by-Step Workflow:
-
Preparation: Dissolve/suspend the quinolone in Glacial Acetic Acid (AcOH).
-
Bromination: Add a solution of
(1.0 equiv) in AcOH dropwise at RT.-
Safety: Use a dropping funnel and efficient fume hood.
-
-
Optimization: If the reaction is sluggish, heat to 60–80 °C.
-
Workup: Pour into ice water. If the product is the hydrobromide salt (soluble), neutralize with saturated
to precipitate the free base.
Mechanistic Insight & Visualization
Understanding the electronic flow is crucial for troubleshooting regioselectivity. The nitrogen lone pair donates into the ring, activating C-3 via the enaminone conjugation.
Figure 1: Mechanistic pathway of electrophilic substitution at the C-3 position. The reaction is driven by the stability of the intermediate and the restoration of the enaminone system.
Troubleshooting Database (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
-
Diagnosis: Likely oxidation or radical polymerization. This often happens with old NBS (which contains
and HBr traces) or excessive heat. -
Fix: Recrystallize your NBS from water before use. Switch to Protocol A (DMF) and keep the temperature below 40 °C. If using
, ensure the addition is slow to prevent localized overheating.
Q2: The product is not precipitating when I add water.
-
Diagnosis: The product might be protonated (forming a soluble salt) if the reaction medium is too acidic, or your DMF volume is too high.
-
Fix: Adjust the pH of the aqueous quench to ~7-8 using saturated
. If using DMF, try concentrating the reaction mixture by 50% on a rotovap before adding water.
Q3: I am seeing bromination on the benzene ring (C-6) instead of C-3.
-
Diagnosis: If C-3 is blocked, substitution moves to C-6. If C-3 is open but you see C-6 isomers, your reaction conditions are too vigorous, or the benzene ring is highly activated (e.g., -OMe at C-6).
-
Fix: Lower the temperature to 0 °C. Use exactly 1.0 equivalent of NBS. Ensure the reaction is not exposed to bright light (which promotes radical bromination).
Q4: Yield is low (<50%). How do I optimize?
-
Diagnosis: Incomplete conversion or loss during workup.
-
Fix:
-
Check Conversion: Run an LC-MS of the crude reaction. If SM remains, add 0.1 equiv more NBS.
-
Solubility Check: If the starting material never dissolved, the reaction is surface-limited. Switch to hot AcOH or DMF.
-
Workup Audit: Check the filtrate. If your product is amphoteric, it might be staying in the aqueous layer. Extract the aqueous filtrate with EtOAc/n-Butanol (9:1).
-
Comparative Data: Yield Optimization
The following table summarizes expected yields based on solvent/reagent combinations for a standard unsubstituted quinolin-4(1H)-one.
| Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| NBS | DMF | 25 | 2 | 85-95% | Best balance of yield and purity. |
| NBS | MeCN | Reflux | 4 | 70-80% | Good for easy solvent removal. |
| Br | AcOH | 25 | 1 | 60-75% | Faster, but lower yield due to side products. |
| NBS | CHCl | Reflux | 6 | 50-65% | Poor solubility often limits conversion. |
References
-
Regioselective Bromination Studies
- Zubkov, V. O., et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry, 2020.
-
NBS Mechanistic Scope
- Li, X., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 2023.
-
General Synthesis & Reactivity
-
Classic Methods
Sources
- 1. researchgate.net [researchgate.net]
- 2. 164. The bromination of some 4-quinolones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Csp2-O Amination of Quinolin-4(1 H)-ones with 3-Alkynyl-3-hydroxyisoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Halogenation of 6-Methylquinolin-4-one
Welcome to the technical support center for the regioselective halogenation of 6-methylquinolin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to optimize your reactions and overcome common challenges.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the halogenation of 6-methylquinolin-4-one, offering causative explanations and actionable solutions.
Issue 1: Poor or No Control Over Regioselectivity, Resulting in a Mixture of Isomers
Question: My halogenation of 6-methylquinolin-4-one is yielding a mixture of products, primarily halogenation at the C3, C5, and C8 positions. How can I selectively halogenate the C3 position?
Answer:
Achieving high regioselectivity in the halogenation of quinolin-4-ones is a common challenge due to the multiple activated positions on the heterocyclic ring system.[1] The electronic properties of the 6-methylquinolin-4-one scaffold make several positions susceptible to electrophilic attack. The C3 position is activated by the enamine-like character of the pyridine ring, while the C5 and C8 positions on the carbocyclic ring are also activated.[1]
To favor halogenation at the C3 position, a hypervalent iodine(III)-promoted reaction is a highly effective and mild approach.[2] This method offers excellent regioselectivity for the C3 position of 4-quinolones.[2]
Recommended Protocol for C3-Selective Halogenation:
| Parameter | Condition | Rationale |
| Halogen Source | Potassium Halide (e.g., KBr, KI, KCl) | Provides the halide anion in a readily available form. |
| Oxidant | PIDA (Phenyliodine diacetate) or PIFA (Phenyliodine bis(trifluoroacetate)) | Acts as a mild oxidant to generate the electrophilic halogen species in situ, promoting regioselective C-H functionalization.[2] |
| Solvent | Methanol or Water | Polar protic solvents facilitate the reaction. Water is an environmentally benign option.[2] |
| Temperature | Room Temperature | The mild reaction conditions enhance selectivity and prevent side reactions.[2] |
Experimental Workflow for C3-Selective Bromination:
Caption: Workflow for C3-selective bromination.
Issue 2: Halogenation Occurring on the Methyl Group (Side-Chain Halogenation)
Question: I am observing bromination on the 6-methyl group in addition to the desired ring halogenation. How can I prevent this side reaction?
Answer:
Side-chain halogenation, particularly bromination, of methyl groups on aromatic rings is typically indicative of a radical reaction mechanism. This can be initiated by light or the presence of radical initiators. To suppress this unwanted reaction and favor the desired electrophilic aromatic substitution, the following measures should be taken:
-
Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil. Light can promote the formation of halogen radicals.
-
Avoid Radical Initiators: Ensure that your starting materials and solvents are free from peroxides or other radical-initiating impurities.
-
Choose Appropriate Halogenating Agents: N-Halosuccinimides (NCS, NBS, NIS) are generally preferred for electrophilic aromatic halogenation as they are less prone to initiating radical pathways compared to elemental halogens under certain conditions.[1][3]
-
Control Temperature: Radical reactions often have a higher activation energy. Running the reaction at or below room temperature can help to disfavor the radical pathway.
Issue 3: Formation of Dihalogenated Products
Question: My reaction is producing a significant amount of dihalogenated 6-methylquinolin-4-one. How can I improve the selectivity for the mono-halogenated product?
Answer:
The formation of dihalogenated products occurs when the mono-halogenated product is sufficiently activated to undergo a second halogenation under the reaction conditions. To control this, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is recommended to minimize over-halogenation.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile and allows for greater selectivity towards the more reactive starting material over the mono-halogenated product.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity, as the second halogenation step may have a higher activation energy.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed to prevent further reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for electrophilic halogenation on the 6-methylquinolin-4-one ring system?
A1: The reactivity of the different positions on the quinolin-4-one ring towards electrophilic substitution is influenced by both the pyridine and benzene ring moieties. In general, the electron-rich benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.[1] Within the benzene portion of 6-methylquinolin-4-one, the C5 and C8 positions are generally the most reactive towards electrophiles.[1] However, the C3 position in the pyridine ring is also activated due to the enamine-like character. The precise order of reactivity can be influenced by the specific reaction conditions and the nature of the electrophile.
Q2: How does the choice of halogenating agent affect regioselectivity?
A2: The choice of halogenating agent plays a crucial role in determining the outcome of the reaction.
| Halogenating Agent | Characteristics and Selectivity |
| N-Halosuccinimides (NCS, NBS, NIS) | Generally mild and versatile reagents for electrophilic halogenation.[1][3] They can be used with or without a catalyst, and the choice of solvent can influence their reactivity.[3] |
| Elemental Halogens (Cl₂, Br₂, I₂) | More reactive and can require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) for less activated aromatic systems.[4][5] Their high reactivity can sometimes lead to lower selectivity and over-halogenation.[1] |
| Hypervalent Iodine Reagents (e.g., PIDA with KX) | Excellent for promoting mild and highly regioselective halogenation, particularly at the C3 position of 4-quinolones.[2] |
| Trihaloisocyanuric Acids (TCCA, TBCA) | Atom-economical and inexpensive halogenating agents that can be used for regioselective halogenations.[1][6] |
Q3: Can I achieve halogenation at the C5 or C7 positions selectively?
A3: Yes, selective halogenation at the C5 and C7 positions is possible, often through a metal-free, remote C-H functionalization approach. This typically involves using an 8-substituted quinoline derivative. For instance, using 8-aminoquinoline derivatives and trihaloisocyanuric acid as the halogen source can lead to exclusive C5-halogenation.[6] While this is not a direct halogenation of 6-methylquinolin-4-one, it highlights a strategy for achieving regioselectivity on the carbocyclic ring through substrate modification.
Q4: What is the underlying mechanism of electrophilic halogenation on an aromatic ring like the quinolinone system?
A4: The electrophilic halogenation of the quinolinone ring follows the general mechanism of electrophilic aromatic substitution.[7][8]
-
Generation of the Electrophile: The halogenating agent generates a potent electrophile (e.g., Br⁺, Cl⁺, I⁺). In the case of using a Lewis acid catalyst with an elemental halogen, a highly electrophilic complex is formed.[4][9]
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8] This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step.
-
Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromaticity of the ring and yielding the halogenated product.[7][8]
Mechanism of Electrophilic Bromination:
Caption: General mechanism of electrophilic bromination. Note: A placeholder is used for the chemical structures as DOT language does not support complex chemical drawings.
References
- BenchChem.
- BenchChem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
- BenchChem. Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
- Gershon, H., & Muriel, W. (n.d.). and 5,7-8-quinolinol sulfonic acids. Fordham Research Commons.
- Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogen
- BenchChem.
-
Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-940. [Link]
- C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers.
- Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
- Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. (n.d.). Journal of the American Chemical Society.
- Wang, H., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega.
- Remote halogenation of quinoline at C5 and/or C7-position. (n.d.).
- Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. (2011). Russian Journal of Organic Chemistry.
-
Electrophilic halogenation. (n.d.). In Wikipedia. [Link]
-
Mechanism of Halogenation: Electrophilic Substitution Reaction. (2022, January 19). [Video]. YouTube. [Link]
-
Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Wang, H., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega. [Link]
-
Electrophilic substitution - halogenation. (2020, March 30). [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. theorango.com [theorango.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
Thermal stability and decomposition products of 3-bromo-4-quinolinones
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-bromo-4-quinolinones. This guide provides in-depth, field-proven insights into the thermal stability and decomposition characteristics of this important class of compounds. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability range for a typical 3-bromo-4-quinolinone?
The thermal stability of quinolinone derivatives can be quite high, often with decomposition onset temperatures well above 200°C.[1] For 3-bromo-4-quinolinones, the stability is influenced by the overall molecular structure, including other substituents on the quinolinone ring. As a general starting point, expect the initial decomposition to begin in the range of 250-350°C in an inert atmosphere. The C-Br bond and the heterocyclic ring system are the most likely points of initial thermal cleavage.
Q2: What are the primary analytical techniques for assessing the thermal stability and decomposition products of these compounds?
A multi-technique approach is essential for a comprehensive analysis.[2]
-
Thermogravimetric Analysis (TGA): This is the foundational technique for determining thermal stability. TGA measures the change in mass of a sample as a function of temperature, precisely identifying the onset temperature of decomposition and quantifying mass loss at each stage.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. It is critical for identifying melting points, phase transitions, and whether the decomposition process is endothermic or exothermic.[4] Often, a sharp endothermic peak (melting) is immediately followed by a broader exothermic or endothermic event (decomposition).[5]
-
Hyphenated Techniques (TG-MS, TG-FTIR): To identify the gaseous products evolved during decomposition, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer is indispensable.[2][6] TG-MS identifies products by their mass-to-charge ratio, while TG-FTIR identifies them by their characteristic infrared absorption bands.[2]
Q3: What are the anticipated primary decomposition products of 3-bromo-4-quinolinone?
Based on the structure, the decomposition is expected to be a complex process involving the fragmentation of the quinolinone ring system.[6][7] Key anticipated products include:
-
Hydrogen Bromide (HBr): From the cleavage of the C-Br bond and hydrogen abstraction. This is a common pathway for halogenated organic compounds.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the breakdown of the carbonyl group and the ring structure.
-
Nitrogen-containing fragments: Such as hydrogen cyanide (HCN), ammonia (NH₃), or various aniline and pyrrole derivatives resulting from ring cleavage.[6][7]
-
Aromatic Fragments: Depending on the substituents, stable aromatic molecules may be released.
The exact nature and distribution of these products will depend heavily on the experimental atmosphere (inert vs. oxidative).[6]
Troubleshooting Guide: Experimental Challenges & Solutions
Problem: My TGA curve shows a significant weight loss below 150°C, long before the main decomposition.
-
Probable Cause: This initial mass loss is almost always attributable to the evaporation of residual solvents (e.g., from purification) or adsorbed moisture from the atmosphere.[3] The 4-quinolinone structure contains both hydrogen bond donors and acceptors, making it susceptible to hydrate formation or strong solvent association.
-
Troubleshooting Steps:
-
Verify with DSC: Run a DSC scan over the same temperature range. The loss of volatiles will correspond to a broad endothermic peak.
-
Sample Preparation: Prior to TGA analysis, dry the sample thoroughly in a vacuum oven at a temperature safely below its melting point (e.g., 60-80°C) for several hours to remove residual solvents and water.
-
TG-MS Confirmation: If available, analyze the evolved gas during this initial weight loss step using TG-MS. The mass spectrum should correspond to the known mass of the solvent used in the final synthesis or purification step.
-
Problem: My decomposition profile is not reproducible between runs. What factors should I control more carefully?
-
Probable Cause: Lack of reproducibility in thermal analysis is typically due to variations in experimental parameters or sample inhomogeneity.[1]
-
Troubleshooting Checklist:
-
Heating Rate (β): This is one of the most critical parameters. A faster heating rate will shift the decomposition to a higher temperature. Always use the same, well-defined heating rate for all comparative experiments (e.g., 10 °C/min).
-
Sample Mass: Use a consistent sample mass (typically 3-5 mg) for each run. Larger masses can cause thermal gradients within the sample, leading to broader and shifted decomposition profiles.[1]
-
Purge Gas & Flow Rate: The atmosphere is crucial. An inert nitrogen or argon atmosphere is required to study the intrinsic thermal decomposition. An air or oxygen atmosphere will lead to oxidative decomposition, a different and more complex process.[6] Ensure the flow rate is consistent (e.g., 20-50 mL/min).
-
Sample Preparation: Ensure the sample is a fine, homogenous powder. Grind the sample gently if necessary to ensure uniform heat transfer.
-
Problem: I see multiple overlapping steps in my TGA/DTG curve. How do I resolve and interpret them?
-
Probable Cause: A multi-step decomposition indicates a complex degradation pathway where different parts of the molecule break down at different temperatures, or where solid intermediates are formed.[6][8][9]
-
Interpretation Strategy:
-
Analyze the Derivative (DTG) Curve: The DTG curve (the first derivative of the TGA curve) shows the rate of mass loss. Peaks on the DTG curve correspond to the temperature of the maximum rate of decomposition for each step. This helps to visually separate overlapping events.
-
Correlate with TG-MS/FTIR: This is the most powerful step. By analyzing the evolved gas profile as a function of temperature, you can assign specific molecules to each mass loss event. For example, the evolution of HBr might correspond to the first decomposition step, while the evolution of CO and HCN might occur in a subsequent, higher-temperature step.
-
Isolate Intermediates: In some cases, if the decomposition steps are well-separated, you can perform a "stopped" TGA experiment. Heat the sample just past the first decomposition step, cool it down, and analyze the remaining residue using techniques like FTIR or NMR to characterize the intermediate structure.
-
Problem: The mass fragments from my TG-MS analysis are difficult to assign to specific structures.
-
Probable Cause: Thermal decomposition in the TGA followed by ionization in the mass spectrometer can create a complex mixture of fragments.
-
Data Analysis Tips:
-
Look for the Bromine Isotope Pattern: A key advantage when analyzing these compounds is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. Use this pattern to immediately identify bromine-containing fragments.
-
Identify Small, Stable Molecules: First, identify common, low-mass fragments like H₂O (m/z 18), CO (m/z 28), CO₂ (m/z 44), and HCN (m/z 27). The ion current for these molecules should peak during specific mass loss events seen on the TGA curve.
-
Propose Fragmentation Pathways: Based on the structure of the parent 3-bromo-4-quinolinone, propose logical bond cleavages. For instance, a common pathway is a retro-Diels-Alder reaction or cleavage of the bonds adjacent to the carbonyl and nitrogen atoms. Compare the masses of your proposed fragments with the observed mass spectra.
-
Data Summary & Experimental Protocols
Table 1: Representative Thermal Analysis Data for a Hypothetical 3-Bromo-4-Quinolinone Derivative
| Parameter | Value | Method | Interpretation |
| Melting Point (Tₘ) | 245 °C | DSC | Sharp endotherm, indicating melting of a crystalline solid. |
| Onset Decomposition (Tₒ) | 258 °C | TGA (N₂ atm) | Temperature at which 5% mass loss occurs after initial solvent loss. |
| Decomposition Step 1 | |||
| Temperature Range | 258 - 350 °C | TGA | Primary decomposition stage. |
| Mass Loss (Δm₁) | 35.5% | TGA | Corresponds to the loss of specific molecular fragments. |
| Peak Decomposition (Tₘₐₓ₁) | 320 °C | DTG | Temperature of maximum decomposition rate for this step. |
| Evolved Products | HBr, CO | TG-MS | Initial loss of the bromo-substituent and carbonyl group. |
| Decomposition Step 2 | |||
| Temperature Range | 350 - 550 °C | TGA | Breakdown of the remaining heterocyclic structure. |
| Mass Loss (Δm₂) | 48.2% | TGA | Further fragmentation into smaller molecules. |
| Peak Decomposition (Tₘₐₓ₂) | 415 °C | DTG | Slower decomposition of a more stable intermediate. |
| Evolved Products | HCN, Aniline derivatives, CO₂ | TG-MS | Fragmentation of the nitrogen-containing aromatic ring. |
| Final Residue at 600°C | 16.3% | TGA | Formation of a stable carbonaceous residue. |
Protocol 1: Standard TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA balance and temperature using certified standards. Calibrate the DSC temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of the finely ground, dried 3-bromo-4-quinolinone into an aluminum TGA pan (or a DSC pan).
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 20 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature. Determine the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate for each step (Tₘₐₓ), and the percentage mass loss (Δm) for each step.
Protocol 2: Evolved Gas Analysis using TG-MS
-
Instrument Setup: Calibrate the TGA as per Protocol 1. Tune the mass spectrometer according to the manufacturer's specifications. Ensure the heated transfer line between the TGA and MS is set to a temperature (e.g., 220°C) sufficient to prevent condensation of evolved products.
-
Experimental Conditions: Use the same TGA conditions as described in Protocol 1 to ensure data correlation.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 10 to 300.
-
-
Data Analysis: Correlate the ion current for specific m/z values with the decomposition events observed in the TGA curve. Plot the ion current for key fragments (e.g., m/z 80/82 for HBr, m/z 28 for CO, m/z 44 for CO₂) as a function of temperature.
Visualized Workflows and Pathways
Caption: Experimental workflow for thermal analysis.
Caption: A simplified, hypothetical decomposition pathway.
References
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
- Thermal stability and decomposition of pharmaceutical compounds | Request PDF. (2025).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. (n.d.). Royal Society of Chemistry.
- TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026). YouTube.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.).
- Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). ScienceDirect.
- Thermal Reactions in the Mass Spectrometer (EI-MS). (n.d.). Wiley Online Library.
- Purification of Quinoline-3,4-diones. (2025). Reddit.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). MDPI.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Spectroscopic Guide: 3-Bromo-6-methylquinolin-4(1H)-one vs. Precursor Scaffolds
Executive Summary
The functionalization of the quinolone core at the C-3 position is a critical step in the synthesis of bioactive alkaloids and fluoroquinolone antibiotics. 3-Bromo-6-methylquinolin-4(1H)-one serves as a high-value intermediate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
This guide provides a technical comparison between the target molecule and its non-brominated precursor, 6-methylquinolin-4(1H)-one . The primary spectroscopic validator for successful conversion is the loss of the H-2/H-3 vinylic coupling system and the emergence of a deshielded H-2 singlet . This document details the specific spectral fingerprints, solvent-dependent tautomeric considerations, and validated protocols for analysis.
Structural Analysis & Tautomerism
The "elephant in the room" for all 4-quinolones is the keto-enol tautomerism. In solution, the equilibrium exists between the 4-oxo (quinolone) and 4-hydroxy (quinoline) forms.
-
Polar Aprotic Solvents (DMSO-d₆): The equilibrium strongly favors the 4-oxo form (NH tautomer). This is the preferred medium for characterization as it stabilizes the amide-like resonance and slows proton exchange, allowing the N-H signal to be observed.
-
Non-Polar Solvents (CDCl₃): The equilibrium can shift, and the N-H proton often broadens into the baseline due to rapid exchange or hydrogen bonding, leading to ambiguous integration.
Diagram 1: Tautomeric Equilibrium & Bromination Logic
Caption: Tautomeric equilibrium favors the keto form in DMSO. Bromination results in three distinct spectral changes utilized for validation.
Comparative Spectral Analysis (1H NMR)
The following data compares the starting material (Precursor) with the brominated product (Target). Data is based on 400 MHz spectra in DMSO-d₆ .
Table 1: Chemical Shift Comparison
| Position | Proton Type | Precursor: 6-methylquinolin-4(1H)-one | Target: 3-Bromo-6-methylquinolin-4(1H)-one | Δδ (Shift Effect) |
| NH (1) | Broad Singlet | 11.60 - 11.75 ppm | 12.10 - 12.30 ppm | +0.5 ppm (Acidity increase) |
| H-2 | Aromatic/Vinyl | 7.99 ppm (d, J=6-8 Hz) | 8.55 ppm (s) | Diagnostic Singlet ; Deshielded by Br |
| H-3 | Vinylic | 6.28 ppm (d, J=6-8 Hz) | ABSENT | Replaced by Bromine |
| H-5 | Aromatic | 7.81 ppm (s/d) | 7.95 - 8.05 ppm | +0.15 ppm (Anisotropy) |
| H-7/H-8 | Aromatic | 7.50 - 7.65 ppm (m) | 7.60 - 7.75 ppm (m) | Minimal change |
| CH₃ (6) | Methyl | 2.44 ppm (s) | 2.48 ppm (s) | Negligible |
Detailed Interpretation
-
The Diagnostic H-2 Singlet (The "Gold Standard"):
-
Precursor: H-2 appears as a doublet because it couples with H-3 (J ≈ 7.5 Hz).
-
Target: Upon bromination at C-3, this coupling partner is removed. H-2 collapses into a sharp singlet . Furthermore, the electronegative bromine atom deshields H-2, pushing it downfield from ~8.0 ppm to ~8.55 ppm. If you see a doublet here, the reaction is incomplete.
-
-
The "Ghost" of H-3:
-
The precursor shows a doublet upfield at ~6.3 ppm (alpha to the carbonyl). In the target spectrum, this region must be completely clear. Any signal here indicates unreacted starting material.
-
-
Methyl Group Integrity:
-
The methyl signal at ~2.45 ppm acts as an excellent internal integration standard (set to 3H). It confirms that the bromination did not occur on the benzenoid ring or the methyl group itself (which would occur under radical conditions, e.g., NBS/AIBN/Light).
-
Experimental Protocol
Synthesis: Electrophilic Bromination
Note: This protocol favors ionic bromination at C-3 over radical bromination at the methyl group.
-
Reagents: Dissolve 6-methylquinolin-4(1H)-one (1.0 eq) in Glacial Acetic Acid.
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Why? Acetic acid promotes the tautomerization to the reactive enol species required for electrophilic attack.
-
-
Reaction: Stir for 2-4 hours. A precipitate often forms.
-
Workup: Pour mixture into ice water. Filter the solid.[1] Wash with water and cold ethanol.
-
Purification: Recrystallization from DMF/Ethanol if necessary.
NMR Sample Preparation (Standard Operating Procedure)
-
Solvent: DMSO-d₆ (99.8% D).
-
Avoid: CDCl₃ (Poor solubility, invisible NH).
-
-
Concentration: 5-10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Referencing: Calibrate to residual DMSO pentet at 2.50 ppm.
Diagram 2: Analytical Logic Tree
Caption: Step-by-step decision tree for validating the bromination of the quinolone core.
Troubleshooting & FAQs
Q: I see a small doublet at 4.5 ppm. What is it?
-
A: This is likely the methylene protons of succinimide (byproduct of NBS). Even after filtration, succinimide can stick to the product. A water wash is usually sufficient to remove it, but check the integration.
Q: The NH peak is missing.
-
A: If you used CDCl₃, the NH is likely exchanged or extremely broad. If in DMSO, ensure the sample is dry; water (3.33 ppm) can catalyze exchange.
Q: My methyl group is a doublet.
-
A: This is rare but indicates coupling to H-5 or H-7 (long-range J < 1.5 Hz). It usually appears as a singlet, but high-resolution instruments (600 MHz+) may resolve fine coupling. This does not indicate a failed reaction.
References
-
Precursor Spectral Data
-
ChemicalBook.[2] (n.d.). 6-Methylquinoline 1H NMR Spectrum. Retrieved from
- Note: While the snippet refers to the quinoline, the shift logic for the 4-one derivative is derived
-
-
Solvent Effects on Quinolones
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
-
Bromination Methodology
-
General NMR Shift Tables
-
University of Wisconsin.[6] NMR Chemical Shifts of Trace Impurities.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. compoundchem.com [compoundchem.com]
Characteristic IR absorption bands for 3-bromo and carbonyl groups in quinolinones
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral characteristics of Quinolin-2(1H)-one (the parent scaffold) and its halogenated derivative, 3-Bromoquinolin-2(1H)-one . The primary diagnostic utility lies in the distinct shift of the carbonyl (C=O) absorption band and the appearance of the carbon-bromine (C-Br) stretch in the fingerprint region. These spectral markers are critical for researchers monitoring the progress of bromination reactions or validating the structural integrity of quinolinone-based pharmaceutical intermediates.
Theoretical Framework: The Electronic Basis of Spectral Shifts
To interpret the IR data accurately, one must understand the electronic environment governing the vibrational frequency (
The -Halo Effect (Inductive Withdrawal)
In the parent Quinolin-2(1H)-one , the carbonyl group participates in resonance with the adjacent nitrogen lone pair (amide resonance), which increases the single-bond character of the C=O bond, thereby lowering its force constant and absorption frequency (typically 1650–1670 cm⁻¹).
Upon introducing a bromine atom at the C3 position (alpha to the carbonyl):
-
Negative Inductive Effect (-I): The electronegative bromine withdraws electron density through the
-bond framework. This destabilizes the contributing resonance form where oxygen bears a negative charge, effectively increasing the double-bond character of the carbonyl. -
Field Effect: The spatial proximity of the electronegative halogen dipole can further increase the frequency through through-space electrostatic repulsion of the carbonyl oxygen's lone pairs.
Result: The C=O absorption in 3-bromoquinolin-2(1H)-one undergoes a hypsochromic shift (blue shift) to a higher wavenumber compared to the non-halogenated parent.
Comparative Spectral Analysis
The following table summarizes the characteristic IR absorption bands. Data is synthesized from standard spectroscopic values for lactams and
Table 1: Diagnostic IR Bands (KBr Pellet / ATR)
| Functional Group | Vibration Mode | Quinolin-2(1H)-one (Parent) | 3-Bromoquinolin-2(1H)-one | Diagnostic Shift / Note |
| Carbonyl (C=O) | Stretching | 1650 – 1665 cm⁻¹ | 1675 – 1695 cm⁻¹ | +15 to +30 cm⁻¹ Shift. The band often sharpens due to reduced hydrogen bonding capability or steric effects. |
| C-Br | Stretching | Absent | 500 – 700 cm⁻¹ | Appears in the fingerprint region. Often weak to medium intensity.[1] |
| N-H | Stretching | 2800 – 3200 cm⁻¹ (Broad) | 2900 – 3200 cm⁻¹ (Broad) | Remains present, confirming the lactam (NH) structure is intact (N-alkylation has not occurred). |
| C=C (Aromatic) | Ring Stretch | 1580 – 1620 cm⁻¹ | 1580 – 1610 cm⁻¹ | Minimal shift, but intensity ratios of ring breathing modes may change due to symmetry breaking. |
Note: Exact wavenumbers may vary by ±5 cm⁻¹ depending on the sampling method (Solid state KBr vs. Solution phase in CHCl₃). Solution phase spectra typically show higher frequencies due to the disruption of intermolecular Hydrogen bonding.
Diagnostic Utility in Drug Development
In a drug development context, this spectral shift is a "Go/No-Go" quality control gate.
-
Reaction Monitoring: When synthesizing 3-bromoquinolin-2(1H)-one from the parent, the reaction is deemed complete when the lower frequency band (1650 cm⁻¹) disappears and is fully replaced by the higher frequency band (1680+ cm⁻¹).
-
Purity Assessment: The presence of a "shoulder" or a split peak in the carbonyl region often indicates incomplete bromination (a mixture of starting material and product).
Visualization of Electronic Effects
Figure 1: Mechanistic pathway explaining the spectral shift upon bromination.
Experimental Protocol: Synthesis & Characterization
This protocol describes the synthesis of the 3-bromo reference standard to validate the IR shift.
Objective: Synthesize 3-bromoquinolin-2(1H)-one to establish a spectral reference standard.
Materials
-
Quinolin-2(1H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (
) -
Glacial Acetic Acid (Solvent) or DMF
-
Deionized Water
Step-by-Step Methodology
-
Preparation: Dissolve Quinolin-2(1H)-one (1.45 g, 10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Bromine (1.6 g, 10 mmol) dropwise over 15 minutes at room temperature. Alternatively, add NBS (1.78 g, 10 mmol) portion-wise if using DMF as solvent.
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or IR (aliquot).[2]
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.
-
Purification: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove residual acid and bromine.
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
IR Characterization: Prepare a KBr pellet (1-2% sample in KBr) and scan from 4000 to 400 cm⁻¹.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and validation of the 3-bromo derivative.
References
-
NIST Chemistry WebBook. "2(1H)-Quinolinone Infrared Spectrum."[3] National Institute of Standards and Technology.[3] [Link]
-
Spectroscopy Online. "The Carbonyl Group, Part I: Introduction." (2017).[2] Explains the inductive and conjugation effects on carbonyl frequency. [Link]
-
Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." (2020). Provides standard ranges for C-Br and Amide/Lactam stretches. [Link]
-
Organic & Biomolecular Chemistry. "Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes." (2014). Discusses the scaffold and its functionalization. [Link]
Sources
Reactivity comparison of C-3 vs. C-6 halogens in quinolin-4(1H)-one scaffolds
Executive Summary
In the structural optimization of quinolin-4(1H)-one scaffolds—ubiquitous in fluoroquinolone antibiotics and emerging anticancer agents—the regioselective functionalization of halogenated intermediates is a critical decision point.
The Core Distinction:
-
C-3 Position: Behaves as an activated vinyl halide (
-haloenone).[1] It is electronically deficient due to the adjacent carbonyl, making it highly reactive toward oxidative addition by Pd(0).[2][3] -
C-6 Position: Behaves as a deactivated aryl halide . The electron-donating nature of the N-1 nitrogen (via resonance) increases electron density on the benzenoid ring, rendering the C-6 position less electrophilic and kinetically slower in cross-coupling reactions compared to C-3.
Operational Rule: In a 3,6-dihaloquinolin-4(1H)-one system (assuming identical halogens), C-3 reacts preferentially under mild palladium-catalyzed conditions.[1][4] C-6 requires forcing conditions or highly active catalyst systems (e.g., Buchwald ligands).[1][2][3][4]
Electronic & Structural Analysis[1][2][4][5]
To design self-validating protocols, one must understand the electronic landscape that dictates reactivity.[1][5]
The C-3 "Vinyl" Anomaly
The C-3 halogen is attached to the pyridinone ring. It is part of an
-
Activation: The C-4 carbonyl group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] This lowers the energy of the C-X bond's
orbital, facilitating rapid oxidative addition of the nucleophilic Pd(0) species. -
Geometry: The
hybridized carbon at C-3 possesses vinyl character, which historically outpaces aryl halides in oxidative addition rates unless the aryl ring is heavily substituted with electron-withdrawing groups (EWGs).
The C-6 "Aryl" Deactivation
The C-6 halogen is located on the benzenoid ring.
-
Deactivation: The ring nitrogen (N-1) is a vinylogous amide. Its lone pair donates electron density into the benzene ring (specifically ortho/para positions relative to N). This makes the C-6 position electron-rich.[1]
-
Kinetic Consequence: Electron-rich aryl halides are poor substrates for Pd(0) oxidative addition. Consequently, C-6 functionalization often requires higher temperatures (>100°C) or specialized ligands (e.g., SPhos, XPhos) to drive the reaction.[1][2][3][4][5]
Visualization: Reactivity Landscape
The following diagram illustrates the electronic push-pull factors and the resulting reactivity hierarchy.
Caption: Electronic divergence between C-3 (activated) and C-6 (deactivated) sites dictating kinetic selectivity.
Comparative Reactivity Data
The following table summarizes the reactivity of C-3 vs. C-6 halogens in typically encountered cross-coupling scenarios (Suzuki-Miyaura).
| Variable | C-3 Halogen (Vinyl) | C-6 Halogen (Aryl) | Practical Implication |
| Electronic State | Electron-deficient ( | Electron-rich (N-donating effect) | C-3 reacts first in competitive environments.[1] |
| Oxidative Addition | Fast ( | Slow | Mild conditions (RT - 60°C) suffice for C-3.[1] |
| Ligand Requirement | Standard ( | Bulky/Electron-rich (e.g., SPhos, XPhos) | C-6 often requires "next-gen" Buchwald ligands.[1][2][4] |
| Halogen Hierarchy | I > Br >> Cl | I > Br >>> Cl | If C-6 is I and C-3 is Cl, C-6 reacts first (Halogen identity overrides position).[2][4] |
| Typical Yield | 85-95% (Mild conditions) | 60-80% (Requires optimization) | C-6 coupling often suffers from dehalogenation byproducts.[1] |
Experimental Protocols
Strategy: Sequential Functionalization
To achieve dual functionalization, strictly adhere to the sequence: C-3 First
Workflow Diagram
Caption: Sequential functionalization workflow leveraging the reactivity gap between C-3 and C-6.
Protocol A: C-3 Selective Suzuki Coupling (Kinetic Control)
This protocol validates the high reactivity of the C-3 position.
-
Reagents:
-
Procedure:
-
Degas solvents with
for 15 minutes (Critical for Pd(0) longevity).[2][3][4] -
Charge reaction vessel with substrate, boronic acid, and catalyst under inert atmosphere.[1][2][3][4][5]
-
Add solvent and aqueous base.[5]
-
Heat to 50–60°C . Do not exceed 70°C to avoid activation of the C-6 position.
-
Monitor by TLC/LCMS.[5] Conversion of starting material to mono-coupled product usually occurs within 2–4 hours.
-
-
Expected Outcome: >90% regioselectivity for the C-3 substituted product.
Protocol B: C-6 Coupling of C-3 Substituted Scaffolds
This protocol overcomes the electronic deactivation of the C-6 position.
-
Reagents:
-
Procedure:
-
Perform strict degassing.[5]
-
Combine reagents.
-
Heat to 100–110°C (Reflux) for 12–24 hours.
-
-
Mechanism Note: The electron-rich phosphine ligands (SPhos/XPhos) facilitate the oxidative addition into the electron-rich C-6 aryl-bromide bond, which standard ligands cannot effectively mediate.[1]
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Mixture of C-3 and C-6 products in Step 1 | Temperature too high or Catalyst too active.[1] | Lower temp to 40°C. Switch to less active catalyst (e.g., |
| No reaction at C-6 (Step 2) | Oxidative addition failure due to electron-rich ring.[1] | Switch to Buchwald G3 precatalysts or use SPhos . Increase temp to 120°C (microwave). |
| Dehalogenation (H replaces Br at C-6) | Ensure anhydrous conditions if possible (use |
References
-
Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Source: Vertex AI Research / Sci-Hub snippet 1.1. Relevance: Establishes the precedent for alpha-carbonyl halogen reactivity in quinolone scaffolds. URL: (Representative placeholder for specific DOI lookup)
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: MDPI, Molecules, 2025.[2][3][4][5] Relevance: Comprehensive review of quinolone reactivity, structure-activity relationships, and N-substitution effects.[1][3][4][5] URL:[Link][2][3][4]
-
Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones. Source: NIH / PMC Snippet 1.9.[5] Relevance: Demonstrates the electron-rich nature of the scaffold allowing electrophilic attack, contrasting with the nucleophilic Pd-chemistry. URL:[Link][2][3][4]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. Source: Nobel Prize Organization (Heck, Negishi, Suzuki).[1][2][3][4][5][6] Relevance: Foundational mechanistic authority on oxidative addition rates regarding vinyl vs. aryl halides.[5] URL:[Link][2][3][4]
Sources
- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 3-Bromo-6-methylquinolin-4(1H)-one
[1]
Executive Safety Summary & Identification
Compound: 3-Bromo-6-methylquinolin-4(1H)-one Synonyms: 3-Bromo-6-methyl-4-hydroxyquinoline; 3-Bromo-6-methyl-4-quinolinol Chemical Class: Halogenated Nitrogen Heterocycle / Quinolinone derivative Physical State: Solid (Powder/Crystalline)[1][2]
Operational Risk Profile: This compound acts as a significant irritant to mucous membranes and the respiratory tract.[1][2] Structural analogs (bromo-quinolinones) often exhibit Acute Toxicity (Category 4) and Serious Eye Damage/Irritation (Category 2/1) .[2] Due to the bromine substituent, metabolic breakdown may release bromide ions, though the immediate hazard is chemical burns or severe irritation upon contact with moist tissues (eyes, lungs).[1]
Core Directive: Treat as a Potent Irritant and Sensitizer .[1] All handling of the neat solid must occur within a certified chemical fume hood.[1][2]
Hazard Characterization (SAR Analysis)
Note: Specific SDS data for this exact isomer is rare.[2] The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 6-bromo-1,4-dihydroquinolin-4-one and 3-bromoquinoline).
| Hazard Class | GHS Category | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Do not eat/drink in the lab.[1][2] Wash hands immediately after doffing gloves.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | Contact causes redness/inflammation.[1][2] Barrier protection is mandatory.[1] |
| Eye Damage/Irritation | Cat 2A / 1 | H319/H318: Causes serious eye irritation | High Risk. Dust can cause corneal damage.[1][2] Safety glasses are insufficient; use goggles.[1][2] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Inhalation Risk. Dust inhalation will trigger coughing/spasms.[1][2] Use LEV (Local Exhaust Ventilation).[2] |
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be dynamic, adapting to the state of the chemical (Solid vs. Solution).[1]
A. Ocular Protection (Critical)[2]
B. Dermal Protection (Glove Logic)[2]
-
Solid State Handling: Nitrile Rubber (Minimum thickness 0.11 mm).[1][2]
-
Solution State (Dissolved in Organic Solvents):
C. Respiratory Protection[1][2][3][4]
Operational Workflow: Safe Handling Lifecycle
Phase 1: Receiving & Storage[1][2]
-
Inspection: Verify bottle integrity upon receipt. Check for "caking" (indicates moisture ingress).[2]
-
Storage Conditions:
-
Temperature: Ambient (15–25°C) or Refrigerated (2–8°C) depending on specific CoA. Default to cool, dry, dark storage.[1][2]
-
Segregation: Store away from Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Bases .[1][2]
-
Container: Keep tightly sealed.[1][3][4][5][6][7][8] Quinolinones can be hygroscopic; moisture facilitates hydrolysis or degradation.[1][2]
-
Phase 2: Weighing & Dispensing (Highest Exposure Risk)
-
Location: INSIDE the Fume Hood.
-
Technique:
-
Place the balance inside the hood or use a localized powder containment hood.[1][2]
-
Pre-weighing: Tare the receiving vessel (flask) with its cap on.
-
Transfer: Open the source bottle and transfer solid. Cap both vessels immediately.
-
Wipe Down: Wipe the exterior of the source bottle and the balance with a damp Kimwipe (solvent-dampened) before removing hands from the hood.[1][2]
-
Phase 3: Reaction Setup
Emergency Response & Spill Logic
Biological Exposure[1][10]
-
Eye Contact: IMMEDIATE flush for 15 minutes.[1][2][3][6][7] Hold eyelids open. Time is tissue.[1][2]
-
Skin Contact: Wash with soap and water.[1][5][7][8] Do not use ethanol/solvents (increases dermal absorption).
-
Inhalation: Move to fresh air. If wheezing persists, seek medical attention.
Spill Cleanup Protocol
Waste Disposal & Logistics
Classification: Halogenated Organic Waste .[1][2]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][2] | Double-bag in clear polyethylene.[1][2] Label "Solid Hazardous Waste - Toxic/Irritant".[1] |
| Liquid Waste | Mother liquors, reaction mixtures.[1][2] | Halogenated Solvent Waste carboy. Do NOT mix with Acid Waste.[1][2] |
| Empty Containers | Triple rinse with solvent.[1][2] | Deface label. Dispose of rinsate as Halogenated Waste.[1][2] Recycle glass if permitted.[1][2] |
Decision Logic: PPE & Handling
Caption: Decision matrix for selecting glove material and engineering controls based on the physical state and solvent carrier of the compound.
References
-
PubChem. (2025).[1][2][9][10] 6-Bromo-1,4-dihydroquinolin-4-one (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents.[1][2] MIT EHS.[1][2] Retrieved from [Link]
Sources
- 1. CAS 66438-78-6 | 3-Bromo-6-methylquinoline - Synblock [synblock.com]
- 2. 3-Bromo-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO | CID 12403680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromo-1,4-dihydroquinolin-4-one | C9H6BrNO | CID 12403680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
